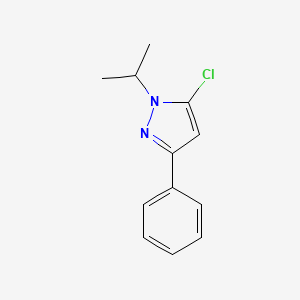

5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-chloro-3-phenyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXSJGYEIAVWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials could be phenylhydrazine and an appropriate 1,3-dicarbonyl compound.

Alkylation: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at C-5 Chloro Group

The chloro substituent at position 5 is a prime site for nucleophilic substitution due to the electron-withdrawing nature of the pyrazole ring.

Key Findings:

-

Amination : In analogous 5-chloropyrazoles, reaction with amines (e.g., hydrazine, arylhydrazines) under basic conditions yields 5-amino derivatives. For example, 5-chloro-1-phenylpyrazole-4-carbaldehyde reacts with hydrazine hydrate to form hydrazide intermediates .

-

Hydrolysis : Chloro groups in pyrazoles are hydrolyzed to hydroxyl groups under acidic or basic conditions. For instance, 5-chloro-3-methylpyrazole derivatives undergo hydrolysis to form 5-hydroxypyrazoles in ethanolic NaOH .

Table 1: Hypothesized Substitution Reactions

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Amination | NH₂NH₂, EtOH, Δ | 5-Amino-3-phenyl-1-isopropyl-1H-pyrazole |

| Hydrolysis | NaOH (aq), EtOH, reflux | 5-Hydroxy-3-phenyl-1-isopropyl-1H-pyrazole |

| Alkoxylation | RONa, DMF, 80°C | 5-Alkoxy-3-phenyl-1-isopropyl-1H-pyrazole |

Condensation and Cyclization Reactions

The electron-deficient pyrazole ring facilitates condensation with active methylene compounds or carbonyl derivatives.

Key Findings:

-

Chalcone Formation : Pyrazole-4-carbaldehydes react with acetophenones via Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones) . While the target compound lacks an aldehyde group, the phenyl ring at C-3 may participate in similar reactions.

-

Heterocyclization : Reaction with semicarbazide or thiosemicarbazide yields fused heterocycles. For example, 5-chloropyrazole-4-carbaldehydes form oxadiazoles or thiadiazoles under oxidative conditions .

Example Pathway:

Synthesis of Pyrazolyloxadiazoles

-

Oxidation of 5-chloropyrazole with KMnO₄ yields carboxylic acid derivatives.

-

Esterification followed by hydrazide formation.

Oxidation:

-

The chloro group is stable under mild oxidation, but the pyrazole ring itself can be oxidized under strong conditions. For example, KMnO₄ in acidic media converts pyrazole aldehydes to carboxylic acids .

Reduction:

-

Nitro Group Reduction : While the target compound lacks a nitro group, analogous pyrazoles with nitro substituents (e.g., 3-nitro-5-chloropyrazoles) are reduced to amines using Raney Ni/H₂ .

Electrophilic Aromatic Substitution (EAS)

The phenyl group at C-3 undergoes EAS, though the electron-withdrawing pyrazole ring directs substitution to the meta position.

Key Findings:

-

Nitration : Requires HNO₃/H₂SO₄, producing meta-nitro derivatives.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position .

Biological Activity Correlations

While not a direct reaction, structural analogs of 5-chloro-3-phenyl-1-isopropylpyrazole exhibit notable bioactivity:

-

Anti-inflammatory : Derivatives with trifluoromethyl or carboxamide groups inhibit IL-6 and TNF-α .

-

Anticancer : Pyrazole-4-carboxamides show kinase inhibition (e.g., Aurora A/B kinases) .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole exhibits a range of biological activities, making it a candidate for drug development. Notably, pyrazole derivatives have been shown to possess anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal properties.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can inhibit inflammatory mediators. For instance, compounds derived from pyrazoles have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. A study highlighted the synthesis of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole derivatives, which exhibited significant anti-inflammatory effects in vivo .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 10a | 75 | Anti-inflammatory |

| 10e | 70 | Anti-inflammatory |

| 10f | 76 | Anti-inflammatory |

| 10g | 78 | Anti-inflammatory |

Anticancer Properties

The anticancer potential of pyrazole derivatives is another area of interest. For example, compounds synthesized with the pyrazole scaffold have shown promising results against various cancer cell lines, including A549 lung cancer cells. One study reported that a specific derivative induced apoptosis in A549 cells with an IC50 value of 0.28 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 8 | A549 | 0.28 |

| 9 | HepG2 | 0.74 |

| 10 | MCF-7 | 0.57 |

Agrochemical Applications

In addition to medicinal uses, pyrazole compounds are being explored for their effectiveness as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their structural features that allow them to interact with biological systems in plants.

Herbicidal Activity

Studies have indicated that certain pyrazole derivatives exhibit herbicidal activity against various weed species. The mechanism often involves the inhibition of specific enzymes crucial for plant growth and development.

Materials Science Applications

This compound also finds applications in materials science, particularly in the development of new materials for electronics and catalysis.

Catalytic Properties

Research has shown that pyrazole derivatives can serve as effective catalysts in organic reactions due to their ability to stabilize transition states and lower activation energies .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their biological activities:

- El-Sayed et al. synthesized new pyrazole derivatives characterized by their anti-inflammatory properties comparable to standard drugs like diclofenac sodium .

- Nagarapu et al. investigated a series of pyrazole derivatives for anti-inflammatory activity using a carrageenan-induced rat paw edema model .

- Xia et al. reported on the anticancer effects of novel pyrazole derivatives on A549 cells, emphasizing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Aromatic Substituents

5-Chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde phenylhydrazone (CAS: MFCD03198249)

- Structure : Features a chloro substituent at position 5, a methyl group at position 3, and a phenylhydrazone moiety at position 3.

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CAS: MFCD02676141)

- Structure : A dihydro-pyrazole (pyrazoline) with a saturated C4–C5 bond, a 3-chlorophenyl group at position 5, and a naphthyl group at position 3.

- The naphthyl group increases hydrophobicity, which could affect bioavailability .

3-Bromo-5-methyl-1-(propan-2-yl)-1H-pyrazole (CAS: 60061-69-0)

Pharmacologically Active Pyrazole Derivatives

Encorafenib (Kinase Inhibitor)

- Structure : Contains a pyrazole core substituted with 5-chloro, 2-fluoro, and methanesulfonamido groups, linked to a pyrimidine ring.

3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl(pyridin-4-yl)methanone

- Structure: A dihydro-pyrazole with a chlorophenyl group and a pyridinyl methanone substituent.

Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazol-3-yl]propanoic Acids

Comparative Data Table

Biological Activity

Overview

5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, featuring a chlorine atom at the 5-position, a phenyl group at the 3-position, and an isopropyl group at the 1-position, contributes to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may act as an inhibitor or modulator of specific biological pathways, depending on the context of its application. The compound's lipophilicity, enhanced by the presence of both chlorine and isopropyl groups, facilitates its ability to penetrate biological membranes and interact with cellular targets.

Pharmacological Activities

Research has demonstrated that pyrazole derivatives exhibit a wide range of pharmacological activities, including:

- Anti-inflammatory : Pyrazoles have been recognized for their anti-inflammatory properties, with compounds like phenylbutazone serving as prototypes.

- Antitumor : Several studies have reported significant antitumor activity associated with pyrazole derivatives, including those similar to this compound.

- Antimicrobial : The compound's structural characteristics suggest potential use in combating bacterial infections.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Activity : In a study evaluating various pyrazole derivatives against A549 lung cancer cells, compounds showed IC50 values indicating significant cytotoxicity. For instance, one derivative exhibited an IC50 of 26 µM, highlighting its potential as an anticancer agent .

- Mechanistic Studies : The interaction of pyrazoles with specific kinase enzymes has been explored, revealing that some derivatives can inhibit kinase activity effectively, which is crucial for cancer cell proliferation .

- Synthesis and Characterization : The synthesis routes for pyrazoles often involve reactions between hydrazines and carbonyl compounds, followed by alkylation processes that enhance their biological activity .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole and its derivatives?

A typical approach involves multi-step reactions starting from substituted pyrazole precursors. For example, halogenation (e.g., chlorination) at the 5-position can be achieved using reagents like POCl₃ or Cl₂ under controlled conditions. Alkylation at the 1-position with isopropyl groups often employs nucleophilic substitution using 2-bromopropane or similar alkylating agents in the presence of a base (e.g., K₂CO₃) . Subsequent functionalization (e.g., introducing aldehydes or hydrazides) may involve Mannich reactions or condensation with formaldehyde under alkaline conditions .

Q. How are structural and purity characteristics of this compound validated in synthetic workflows?

Routine characterization includes:

- Elemental analysis to confirm C, H, N, and Cl content.

- Spectral techniques :

- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons, isopropyl methyl groups).

- IR spectroscopy for functional group identification (e.g., C-Cl stretches at ~550–750 cm⁻¹).

- High-performance liquid chromatography (HPLC) or GC-MS for purity assessment (>95% is standard for bioactive studies) .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze electronic properties and reactivity of this pyrazole derivative?

Multiwfn enables:

- Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites, critical for predicting regioselectivity in further reactions.

- Topological analysis of electron density (e.g., using Quantum Theory of Atoms in Molecules, QTAIM) to quantify bond critical points and assess intramolecular interactions.

- Orbital composition analysis to determine contributions of specific atoms/moieties to frontier molecular orbitals (FMOs), aiding in understanding redox behavior .

Q. What strategies are used to resolve contradictions in biological activity data across studies (e.g., anticonvulsant vs. anticancer effects)?

Discrepancies may arise from differences in:

- Assay conditions : For example, anticonvulsant activity in maximal electroshock (MES) models (ED₅₀ values) vs. antiproliferative IC₅₀ in cancer cell lines .

- Substituent effects : Subtle structural variations (e.g., trifluoromethyl vs. methoxy groups) can drastically alter target selectivity.

- Mechanistic validation : Confirmatory studies (e.g., tubulin polymerization inhibition for anticancer activity ) and in vivo models (e.g., orthotopic tumor assays) are essential to reconcile in vitro findings .

Q. How are crystallographic techniques utilized to correlate molecular structure with physicochemical properties?

Single-crystal X-ray diffraction reveals:

- Conformational preferences : The dihedral angle between the pyrazole core and phenyl/isopropyl groups affects packing efficiency and solubility.

- Intermolecular interactions : Hydrogen bonds (e.g., C–H···O) or π-π stacking in the crystal lattice influence melting points and stability .

- Hirshfeld surface analysis quantifies contact contributions (e.g., Cl···H interactions), guiding co-crystal design for enhanced bioavailability .

Q. What methodologies optimize the structure-activity relationship (SAR) for pyrazole-based therapeutics?

Key approaches include:

- Regioisomeric diversification : Comparing 3-aryl vs. 4-aryl substitution on antiproliferative activity (e.g., CA-4 analogues ).

- Electron-withdrawing/donating group modulation : Introducing trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups to tune metabolic stability and target binding .

- Pharmacophore modeling : Aligning pyrazole derivatives with known inhibitors (e.g., colchicine-site binders) to identify critical steric/electronic features .

Methodological Resources

Q. Table 1: Key Analytical Tools for Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.